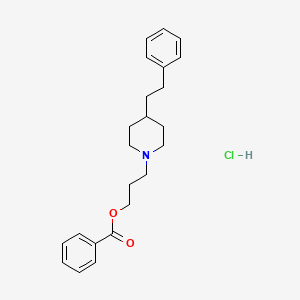![molecular formula C16H28O B14433657 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene CAS No. 80336-12-5](/img/structure/B14433657.png)
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more carbon-carbon double bonds within the ring structure. This particular compound features a cyclohexene ring substituted with a 3,4,5-trimethylhexyl group through an oxygen atom and a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a suitable alkylating agent in the presence of a base. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to form the corresponding cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Alkyl halides or alcohols in the presence of a base
Major Products
Oxidation: Ketones or carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Substituted cyclohexene derivatives
Applications De Recherche Scientifique
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity, leading to altered metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and physiological responses.
Altering membrane properties: Affecting the fluidity and permeability of cell membranes, impacting cellular function.
Comparaison Avec Des Composés Similaires
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be compared with other similar compounds, such as:
Cyclohexene derivatives: Compounds with different alkyl or functional group substitutions on the cyclohexene ring.
Cycloalkenes: Other cyclic hydrocarbons with varying ring sizes and degrees of unsaturation.
Alkyl ethers: Compounds with different alkyl groups attached to an oxygen atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
80336-12-5 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
4-(3,4,5-trimethylhexoxymethylidene)cyclohexene |
InChI |
InChI=1S/C16H28O/c1-13(2)15(4)14(3)10-11-17-12-16-8-6-5-7-9-16/h5-6,12-15H,7-11H2,1-4H3 |
Clé InChI |
HLOZLHYGUPOUHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(C)CCOC=C1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



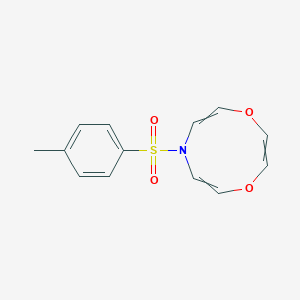
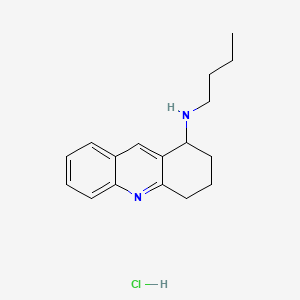
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
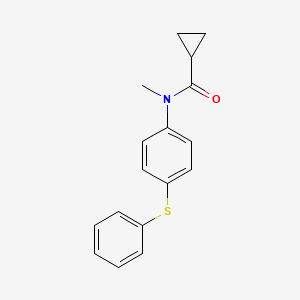


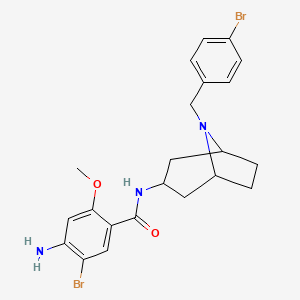
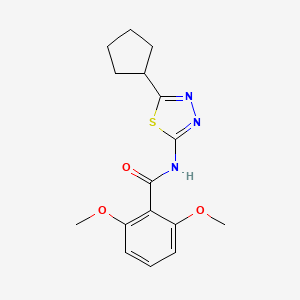
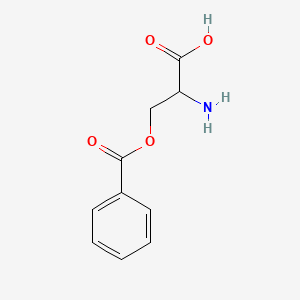
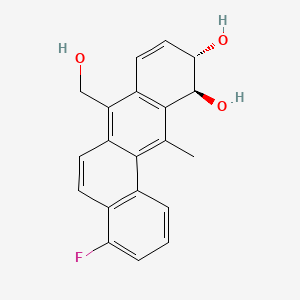
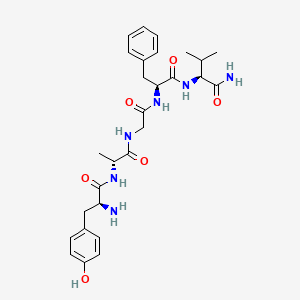
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
